molecular formula C14H22O2S B8309468 Ethyl 4-heptylthiophene-2-carboxylate

Ethyl 4-heptylthiophene-2-carboxylate

Cat. No.: B8309468
M. Wt: 254.39 g/mol
InChI Key: BEJDYGBHJZGBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-heptylthiophene-2-carboxylate is a thiophene-based organic compound featuring a heptyl chain at the 4-position and an ethyl ester group at the 2-position of the aromatic ring. Thiophene derivatives are widely studied for their electronic properties, bioactivity, and applications in materials science.

Properties

Molecular Formula

C14H22O2S

Molecular Weight

254.39 g/mol

IUPAC Name

ethyl 4-heptylthiophene-2-carboxylate

InChI

InChI=1S/C14H22O2S/c1-3-5-6-7-8-9-12-10-13(17-11-12)14(15)16-4-2/h10-11H,3-9H2,1-2H3

InChI Key

BEJDYGBHJZGBAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CSC(=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Hazards
Ethyl 4-heptylthiophene-2-carboxylate (Target) Heptyl (C7H15, 4), Ethyl ester (2) C14H22O2S ~254 (calculated) High lipophilicity; inferred stability
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Amino (2), Cyclohexylphenyl (4) C19H23NO2S 329.46 Skin/eye irritation; specific organ toxicity
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate Amino (3), Methoxyphenyl (4) C14H15NO3S 277.34 Electron-donating methoxy group; no hazard data

Substituent Analysis :

  • Heptyl Chain (Target) : The linear alkyl chain increases hydrophobicity, which may enhance membrane permeability in biological systems or improve compatibility with polymeric matrices in material applications.
  • Cyclohexylphenyl Group : This bulky, rigid substituent likely reduces solubility in polar solvents but improves crystalline packing, as seen in safety data requiring stringent handling protocols.

Physicochemical Properties

  • Lipophilicity: The target compound’s calculated logP (octanol-water partition coefficient) is expected to be higher than analogues with polar groups (e.g., amino or methoxy) due to the heptyl chain. This property is critical for drug delivery or organic electronics.
  • Thermal Stability : Alkyl chains like heptyl may lower melting points compared to aromatic substituents (e.g., cyclohexylphenyl), as seen in handling protocols for similar compounds requiring storage at room temperature .

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